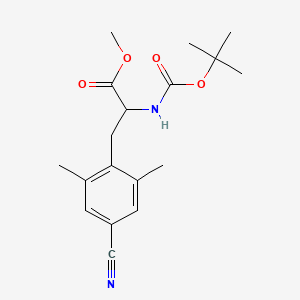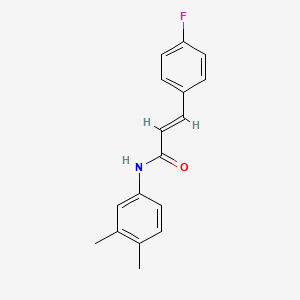![molecular formula C13H20N2O3 B14802370 {1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid is a complex organic compound that features a piperidine ring substituted with an ethylisoxazole moiety and an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the isoxazole moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the isoxazole moiety can be prepared via cycloaddition reactions. The final step involves coupling the isoxazole moiety with the piperidine ring and introducing the acetic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving piperidine and isoxazole derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and influencing biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, isoxazole derivatives, and acetic acid derivatives. Examples include:
Piperidine derivatives: Piperine, a naturally occurring alkaloid with various biological activities.
Isoxazole derivatives:
Acetic acid derivatives: Indole-3-acetic acid, a plant hormone with significant biological functions.
Uniqueness
The uniqueness of {1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2-[1-[(3-ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H20N2O3/c1-2-11-8-12(18-14-11)9-15-5-3-10(4-6-15)7-13(16)17/h8,10H,2-7,9H2,1H3,(H,16,17) |
InChIキー |
COTGWMWKZSGDQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1)CN2CCC(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)

